molecular formula C11H20N2O4S B2735588 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid CAS No. 702669-86-1

1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2735588
CAS No.: 702669-86-1
M. Wt: 276.35
InChI Key: HMIZAXYMXIAEKS-UHFFFAOYSA-N
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Description

1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C11H20N2O4S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes both a sulfonyl and a carboxylic acid functional group attached to a piperidine ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of piperidine with sulfonyl chloride to form the sulfonyl derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(Piperidine-1-sulfonyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-piperidin-1-ylsulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c14-11(15)10-4-8-13(9-5-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIZAXYMXIAEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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